molecular formula C8H5N3 B172539 Imidazo[1,2-a]pyridine-8-carbonitrile CAS No. 136117-70-9

Imidazo[1,2-a]pyridine-8-carbonitrile

Cat. No. B172539
Key on ui cas rn: 136117-70-9
M. Wt: 143.15 g/mol
InChI Key: MYTKOOVOBCDRPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09340514B2

Procedure details

To a solution of 2-aminonicotinonitrile (1.0 g, 8.39 mmol) in EtOH (10 ml) in a 20 ml sealed vial was added 2-chloroacetaldehyde (1.611 ml, 9.23 mmol) vial was then sealed and heated to 120° C. overnight. Reaction was cooled to RT and quenched with 2N Na2CO3, removed EtOH in vaccuo and extracted with DCM×3. Combined organics and washed with water then brine×2. Dired over sodium sulfate and removed solvent to give title compound as a yellow brown solid (1.2 g, 8.38 mmol, 100% yield) was verified by MS (ES+) C8H5N3 requires: 143 found: 144 [M+H]+
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.611 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].Cl[CH2:11][CH:12]=O>CCO>[N:1]1[CH:11]=[CH:12][N:9]2[CH:8]=[CH:7][CH:6]=[C:3]([C:4]#[N:5])[C:2]=12

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(C#N)C=CC=N1
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
1.611 mL
Type
reactant
Smiles
ClCC=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then sealed
CUSTOM
Type
CUSTOM
Details
Reaction
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to RT
CUSTOM
Type
CUSTOM
Details
quenched with 2N Na2CO3
CUSTOM
Type
CUSTOM
Details
removed EtOH in vaccuo
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM×3
WASH
Type
WASH
Details
Combined organics and washed with water
CUSTOM
Type
CUSTOM
Details
Dired over sodium sulfate and removed solvent

Outcomes

Product
Name
Type
product
Smiles
N=1C=CN2C1C(=CC=C2)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.38 mmol
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.